molecular formula C22H23NO6 B12472916 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12472916
M. Wt: 397.4 g/mol
InChI Key: XJGAVKNMZSFJPU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features both methoxyphenyl and oxopyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1-(4-methoxyphenyl)-1-oxopropan-2-one with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the combination of both methoxyphenyl and oxopyrrolidine groups in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H23NO6/c1-14(21(25)15-7-9-18(27-2)10-8-15)29-22(26)16-11-20(24)23(13-16)17-5-4-6-19(12-17)28-3/h4-10,12,14,16H,11,13H2,1-3H3

InChI Key

XJGAVKNMZSFJPU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC

Origin of Product

United States

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